4-Bromo-2-(morpholine-4-sulfonyl)aniline
Description
Properties
IUPAC Name |
4-bromo-2-morpholin-4-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3S/c11-8-1-2-9(12)10(7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUWCXPTNIDYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-2-(morpholine-4-sulfonyl)aniline is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. With a molecular formula of C10H13BrN2O3S and a molecular weight of 321.19 g/mol, this compound is primarily investigated for its interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets. This compound may modulate the activity of enzymes or receptors, leading to significant biological effects. The exact mechanisms remain under investigation, but studies suggest that it may act as an inhibitor for certain pathways involved in disease processes.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies have shown that this compound may inhibit the proliferation of cancer cells, suggesting potential use in oncology.
- Anti-inflammatory Effects : The compound has been explored for its ability to reduce inflammation, a common pathway in many diseases.
- Enzyme Inhibition : There is evidence pointing towards its role as an inhibitor of certain enzymes, which could be relevant in treating conditions like diabetes and cancer.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the aniline ring can significantly affect potency and selectivity against target enzymes.
| Substituent | Activity (IC50) | Remarks |
|---|---|---|
| None | - | Baseline activity |
| Bromine | IC50 = 2.2 µM | Enhanced activity compared to unsubstituted analogs |
| Morpholine | IC50 = 13 µM | Essential for maintaining activity |
Anticancer Activity
In a study assessing the anticancer properties of various sulfonamide derivatives, this compound demonstrated significant inhibition against several cancer cell lines. For instance, it showed an IC50 value indicating effective growth inhibition in MDA-MB-231 (a triple-negative breast cancer cell line), suggesting its potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Research
Another investigation focused on the anti-inflammatory properties of this compound revealed that it could inhibit lipoxygenase (LOX) activity, which is critical in inflammatory processes. The IC50 values obtained were comparable to known anti-inflammatory agents, indicating promising therapeutic potential.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Physical Properties
- Boiling Points: 4-Bromo-2-(trifluoromethyl)aniline: 84–86°C 4-Bromo-2-methylaniline: No explicit data, but methyl groups typically lower boiling points compared to sulfonyl substituents.
- Density :
- Solubility :
Preparation Methods
Bromination of Aniline Derivatives
A common approach to preparing brominated anilines involves direct bromination of aniline or substituted aniline derivatives using bromine or copper bromide reagents:
Copper Bromide (CuBr2) Method :
A substrate aniline is reacted with copper bromide in tetrahydrofuran (THF) solvent. This method offers high selectivity for para-bromination relative to the amino group and is environmentally friendly due to the recyclability of CuBr2 in ionic liquid solvents. The reaction proceeds under mild conditions, yielding high purity bromoanilines with yields up to 95%.Bromine in Acetic Acid :
For compounds like 4-bromo-2,6-difluoroaniline, bromine is added to a solution of the aniline derivative in acetic acid at room temperature (~20°C) for 15 minutes, followed by neutralization with sodium carbonate and extraction. This method achieves yields around 92%.
Introduction of Morpholine-4-Sulfonyl Group
The morpholine-4-sulfonyl substituent is introduced typically via sulfonylation reactions:
Sulfonyl Chloride Route :
Morpholine-4-sulfonyl chloride reacts with the amino group of the bromoaniline precursor under controlled conditions, often in the presence of a base to neutralize the released HCl. This step requires anhydrous conditions and low temperatures to prevent side reactions.Direct Sulfonylation of Aniline :
In some protocols, the morpholine sulfonyl group is introduced before bromination, allowing subsequent selective bromination on the sulfonylated aniline. This sequence helps protect the amino group and directs bromination regioselectively.
Optimized Bromination Conditions for Sulfonylated Anilines
Bromination is carried out at low temperatures (0–5°C) using bromine in solvents such as dichloromethane or chloroform, with inorganic or organic bases (e.g., sodium hydroxide or N-methylpyrrolidone) to control acidity and suppress side reactions.
The choice of solvent is critical; polar aprotic solvents or mixtures with water can improve selectivity and yield.
Detailed Reaction Procedure Example
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Morpholine-4-sulfonyl chloride, aniline derivative, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–5°C | Sulfonylation of aniline amino group to form morpholine-4-sulfonyl aniline intermediate | High yield; reaction monitored by TLC |
| 2 | Bromine, solvent (dichloromethane), base (NaOH or organic base), 0–5°C | Selective bromination at 4-position of aromatic ring | Yields typically 80–95%; low impurity levels |
| 3 | Workup: aqueous quench, extraction, drying, purification by recrystallization or chromatography | Isolation of pure 4-bromo-2-(morpholine-4-sulfonyl)aniline | Purity ≥95% confirmed by HPLC or NMR |
Research Findings and Optimization Insights
Selectivity and Yield :
Use of copper bromide as brominating agent in THF solvent provides a shorter synthesis route with high selectivity for para-bromination of unprotected anilines, which can be adapted for sulfonylated derivatives.Temperature Control :
Maintaining low temperatures (0–5°C) during bromination minimizes side reactions and degradation of the morpholine sulfonyl group.Solvent Effects :
Polar aprotic solvents or solvent mixtures including water improve bromination efficiency and product purity.Purification :
Recrystallization from appropriate solvents or chromatographic methods ensure removal of impurities and by-products, achieving ≥95% purity.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-2-(morpholine-4-sulfonyl)aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential sulfonation and coupling reactions. For example, analogous compounds (e.g., 2-Fluoro-4-(methylsulfonyl)aniline) are synthesized via two-step protocols: (1) sulfonation of aniline derivatives using chlorosulfonic acid, followed by (2) nucleophilic substitution with morpholine under controlled pH (8–9) and temperature (0–5°C) to minimize side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products. Reaction yields are highly sensitive to stoichiometry and solvent polarity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : SHELXL refinement (SHELX suite) resolves the 3D structure, particularly for verifying sulfonyl and morpholine group geometry .
- NMR : H and C NMR (DMSO-d6 or CDCl3) identify aromatic protons (δ 6.8–7.5 ppm) and sulfonyl/morpholine signals (δ 3.5–3.7 ppm for morpholine CH2) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 335.0 for C10H12BrN2O3S).
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize the molecular geometry and predict frontier molecular orbitals (HOMO-LUMO) to assess electrophilicity. Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes with sulfonamide-binding pockets), using crystallographic data from the Protein Data Bank. For example, the morpholine sulfonyl group may form hydrogen bonds with active-site residues, as seen in analogous sulfonamide-protein interactions .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results during structural elucidation?
- Methodological Answer : Discrepancies (e.g., NMR signals suggesting a different tautomer than X-ray data) require cross-validation:
- Variable-temperature NMR identifies dynamic equilibria (e.g., rotamers).
- Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions in the crystal lattice, clarifying why certain conformations are stabilized .
- Twinning refinement (SHELXL) addresses diffraction data ambiguities in cases of pseudo-symmetry .
Q. How does the morpholine sulfonyl group influence the compound’s pharmacokinetic properties compared to analogs?
- Methodological Answer : The morpholine sulfonyl moiety enhances solubility (logP reduction by ~1.5 units vs. non-sulfonylated analogs) and metabolic stability. Comparative studies with 4-Bromo-2-(trifluoromethyl)aniline (logP 2.8 vs. 1.5 for the target compound) show improved bioavailability in vitro (Caco-2 permeability assays). The sulfonyl group also increases plasma protein binding (≥85%), as demonstrated via equilibrium dialysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
